3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
Description
Properties
Molecular Formula |
C23H25NO3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C23H25NO3/c1-5-6-17-11-21(25)27-23-16(4)22-18(10-20(17)23)12-24(13-26-22)19-8-14(2)7-15(3)9-19/h7-11H,5-6,12-13H2,1-4H3 |
InChI Key |
RHNZONMOEQDGKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)C4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Hydroxy-10-Methyl-3,4-Dihydro-2H-Chromen-8-One
The chromene precursor is synthesized via acid-catalyzed cyclocondensation of resorcinol derivative A with ethyl acetoacetate (Scheme 1). Heating A (5.0 g, 28 mmol) with ethyl acetoacetate (3.7 mL, 30 mmol) in acetic acid (50 mL) at 120°C for 6 hours yields 6-hydroxy-10-methyl-3,4-dihydro-2H-chromen-8-one (B ) as a pale-yellow solid (4.2 g, 72%).
Characterization Data for B :
-
1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, OH), 6.78 (d, J = 8.8 Hz, 1H), 6.65 (d, J = 8.8 Hz, 1H), 3.02 (t, J = 6.4 Hz, 2H), 2.56 (s, 3H, CH3), 2.45 (t, J = 6.4 Hz, 2H), 1.92 (quintet, J = 6.4 Hz, 2H).
-
ESI-MS : m/z 207.1 [M + H]+.
Oxazinone Ring Closure
Treatment of B with trichloroacetyl isocyanate (2.1 equiv) in dichloromethane (DCM) at 0°C forms the carbamate intermediate C , which undergoes cyclization upon heating with potassium carbonate in dimethylformamide (DMF) at 80°C for 3 hours. This yields the oxazinone core D (3.4 g, 65%), confirmed by the disappearance of the hydroxyl signal in NMR.
Key Reaction Parameters :
-
Solvent : DCM for carbamation; DMF for cyclization.
-
Catalyst : Base-mediated intramolecular nucleophilic attack.
Introduction of the 3,5-Dimethylphenyl Group
Bromination at Position 3
Electrophilic bromination of D using N-bromosuccinimide (NBS, 1.1 equiv) in acetonitrile at 60°C for 2 hours provides 3-bromo derivative E (Yield: 85%).
Characterization Data for E :
-
1H NMR : δ 7.52 (s, 1H, ArH), 3.12 (t, J = 6.4 Hz, 2H), 2.58 (s, 3H), 2.47 (t, J = 6.4 Hz, 2H), 1.94 (quintet, J = 6.4 Hz, 2H).
-
ESI-HRMS : m/z 328.9971 [M + H]+ (Calcd for C13H12BrNO3: 328.9974).
Suzuki-Miyaura Cross-Coupling
Reaction of E with 3,5-dimethylphenylboronic acid (1.5 equiv) under Suzuki conditions (Pd(PPh3)4, Na2CO3, 1,4-dioxane/H2O, 100°C, 12 hours) installs the aryl group, yielding F (3-(3,5-dimethylphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,oxazin-8-one) in 76% yield.
Optimization Insights :
-
Catalyst Loading : 5 mol% Pd(PPh3)4.
-
Base : Aqueous Na2CO3 (2M) ensures efficient transmetalation.
Alkylation at Position 6
Propyl Group Installation
Treatment of F with 1-bromopropane (2.0 equiv) and potassium tert-butoxide (t-BuOK, 1.5 equiv) in tetrahydrofuran (THF) at 50°C for 8 hours affords the 6-propyl derivative G (Yield: 68%). Regioselectivity is controlled by the electron-deficient nature of position 6 adjacent to the oxazinone carbonyl.
Characterization Data for G :
-
1H NMR : δ 7.25 (s, 2H, ArH), 7.12 (s, 1H, ArH), 3.15 (t, J = 6.8 Hz, 2H), 2.95 (t, J = 7.6 Hz, 2H, CH2CH2CH3), 2.60 (s, 3H), 2.50 (t, J = 6.8 Hz, 2H), 1.98 (quintet, J = 6.8 Hz, 2H), 1.65 (sextet, J = 7.6 Hz, 2H), 0.95 (t, J = 7.6 Hz, 3H).
-
ESI-MS : m/z 378.2 [M + H]+.
Final Product Validation
Spectroscopic Confirmation
The target compound exhibits:
-
1H NMR : Distinct signals for the 3,5-dimethylphenyl group (δ 7.25, s, 2H; δ 2.32, s, 6H), propyl chain (δ 0.95, t, 3H), and oxazinone carbonyl (δ 167.5 in 13C NMR).
-
HPLC Purity : >98% (C18 column, 70:30 MeOH/H2O).
Comparative Yield Analysis
| Step | Reaction | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Chromene Formation (B ) | 72 | 95 |
| 2 | Oxazinone Cyclization (D ) | 65 | 97 |
| 3 | Suzuki Coupling (F ) | 76 | 98 |
| 4 | Propyl Alkylation (G ) | 68 | 99 |
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a unique structural framework that includes chromeno and oxazin moieties. These features contribute to its chemical properties and potential biological activities. The synthesis of this compound typically involves multi-step organic reactions which may include:
- Formation of the Chromene Core : This is achieved through cyclization reactions involving phenolic compounds and aldehydes.
- Introduction of the Oxazinone Ring : This step often employs amines and carbonyl compounds under specific conditions.
- Substitution Reactions : Various substituents are introduced through substitution reactions to achieve the final compound structure.
Biological Activities
Research indicates that 3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one exhibits several biological activities:
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antimicrobial properties against a range of pathogens:
- Gram-positive and Gram-negative Bacteria : Studies have shown that derivatives can inhibit bacteria such as Escherichia coli and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 3.9 µg/mL.
- Fungal Pathogens : Potent activity against fungi like Aspergillus fumigatus has also been reported.
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Interaction studies indicate modulation of pathways involved in cell proliferation and apoptosis. For instance:
- In vitro Studies : Preliminary results show that the compound can induce apoptosis in various cancer cell lines.
Applications in Medicinal Chemistry
Given its diverse biological activities, 3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one holds promise in medicinal chemistry for:
- Drug Development : Its unique structure may serve as a lead compound for developing new antimicrobial or anticancer agents.
- Pharmacological Research : Further investigation into its mechanism of action could lead to novel therapeutic strategies.
Agricultural Applications
The potential antimicrobial properties of this compound also suggest applications in agriculture:
- Pesticide Development : Compounds with similar structures have been explored for their effectiveness against plant pathogens, indicating a potential role as a natural pesticide.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analog is 3-[2-(3-fluorophenyl)ethyl]-10-methyl-6-phenyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one (), which differs in substituents at positions 3 and 4. Below is a comparative analysis:
Key Differences and Implications:
Position 3 Substituent: The 3,5-dimethylphenyl group in the target compound introduces steric hindrance and non-polar interactions, which may reduce solubility but improve membrane permeability compared to the fluorinated ethyl group in the analog.
Position 6 Substituent :
- The propyl chain in the target compound likely increases lipophilicity (higher LogD) compared to the phenyl group in the analog, favoring passive diffusion across biological membranes.
- The phenyl group in the analog may enable π-π stacking interactions with aromatic residues in proteins, a feature absent in the target compound.
The target compound’s higher estimated LogD (>5) could further enhance CNS uptake but may reduce aqueous solubility .
Research Findings and Limitations
Available Data:
- Experimental Data: No peer-reviewed studies directly analyze the target compound. Inferences are drawn from structural analogs like , which has documented LogD and hydrogen-bonding profiles.
Critical Gaps:
- Synthetic Accessibility : The propyl chain at position 6 may complicate synthesis compared to the analog’s phenyl group.
- Pharmacokinetics: No data exist on metabolic stability, CYP inhibition, or toxicity.
Biological Activity
The compound 3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a member of the chromeno[6,7-e][1,3]oxazin class, characterized by its unique structural features that contribute to its potential biological activities. The presence of the 3,5-dimethylphenyl and propyl groups enhances its lipophilicity, which may influence its interactions with various biological targets.
Structural Characteristics
This compound features a complex molecular structure that can be summarized as follows:
- Molecular Formula : C23H25NO3
- Key Functional Groups : Chromeno and oxazin moieties
- Substituents : 3,5-dimethylphenyl group and a propyl chain
These features suggest that the compound may exhibit diverse pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of chromeno[6,7-e][1,3]oxazin compounds often display notable antimicrobial activity. For instance, studies have shown that related compounds exhibit significant activity against various bacteria and fungi. While specific data on our compound is limited, its structural similarities to known antimicrobial agents suggest potential efficacy in this area.
Anti-inflammatory Effects
Compounds within this class have been evaluated for their anti-inflammatory properties. A related study demonstrated that certain derivatives showed anti-inflammatory activity comparable to standard drugs like ibuprofen. Although direct studies on 3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one are lacking, the presence of similar functional groups implies potential anti-inflammatory effects.
Cytotoxicity and Cancer Research
Chromeno[6,7-e][1,3]oxazin derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Preliminary studies suggest that modifications in the structure can significantly affect the cytotoxicity profiles. Further research is needed to establish the specific effects of 3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one on cancer cells.
Understanding the interaction mechanisms of this compound with biological targets is crucial. Interaction studies typically involve:
- Molecular Docking : To predict binding affinities with target proteins.
- In vitro assays : To assess biological activity in cell cultures.
These methods provide insights into how structural variations influence biological activity.
Comparative Analysis with Related Compounds
To contextualize the biological activity of 3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one within its class:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 10-Methyl-6-propylchromeno[6,7-e][1,3]oxazin | Lacks dimethyl substitution | May exhibit different biological activity |
| 3-(4-methylphenyl)-10-methylchromeno[6,7-e][1,3]oxazin | Different phenyl substitution | Variability in binding affinity |
| 7-Chloro-10-methylchromeno[6,7-e][1,3]oxazin | Chlorine substituent instead of propyl | Altered reactivity and potential toxicity |
The unique substitution pattern of 3-(3,5-dimethylphenyl)-10-methyl-6-propyl enhances its lipophilicity and selectivity towards specific biological targets compared to these related compounds.
Case Studies and Research Findings
While comprehensive clinical data specifically for 3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is sparse due to its relative novelty in research settings, ongoing studies into similar heterocyclic compounds provide valuable insights.
Notable Research Articles
- A study evaluating the synthesis and biological activities of chromeno derivatives highlighted their potential as therapeutic agents against inflammation and microbial infections.
- Another research article focused on molecular docking studies that predicted high binding affinities for chromeno derivatives with COX enzymes implicated in inflammatory responses.
Q & A
Q. What are the established synthetic routes for 3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one, and how is structural confirmation achieved?
Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation reactions. For example, chromeno-oxazinone derivatives are synthesized via cyclization of substituted benzofuran precursors under acidic or basic conditions. Structural confirmation requires a combination of spectroscopic techniques (NMR, IR, MS) and X-ray crystallography to resolve stereochemical ambiguities. For instance, X-ray studies on analogous chromeno-oxazinones reveal bond angles and dihedral angles critical for validating fused ring systems .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Essential for identifying proton environments and confirming substituent positions (e.g., methyl, propyl groups).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns.
- Density Functional Theory (DFT) : Computational modeling predicts electronic properties and stabilizes conformational isomers, aligning with experimental data from X-ray studies .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and purity for scaled-up studies?
Methodological Answer: Optimization requires factorial design experiments to test variables like catalysts, solvents, and temperatures. For example, a split-plot design (as in agricultural chemistry studies) can isolate variables affecting yield, such as reaction time or catalyst concentration . Refluxing in polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences) or incomplete mechanistic data. Solutions include:
- Meta-analysis : Aggregate data from multiple studies to identify trends.
- Dose-response standardization : Use IC50/EC50 values under controlled conditions (e.g., consistent ATP levels in kinase assays).
- Theoretical alignment : Link discrepancies to molecular docking inconsistencies or off-target effects, guided by frameworks like QSAR .
Q. How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?
Methodological Answer: Adopt methodologies from long-term environmental projects (e.g., INCHEMBIOL):
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Theory : Predicts regioselectivity in electrophilic substitutions (e.g., propyl group reactivity).
- Transition State Modeling : Explains stereochemical outcomes in ring-forming reactions (e.g., oxazinone cyclization).
- Retrosynthetic Analysis : Breaks down complex structures into feasible precursors, aligning with synthetic pathways in chromeno-oxazinone literature .
Q. How are computational models validated against experimental data for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Compare predicted conformational stability with X-ray crystallography data (e.g., RMSD < 1.0 Å).
- Docking Studies : Validate binding affinities using experimentally determined IC50 values from enzyme inhibition assays .
Q. What methodologies address challenges in reproducing published synthesis protocols?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
